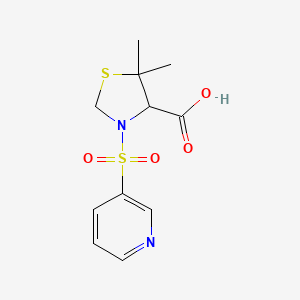
Dibromobis(t-Bu pyridine)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromobis(t-Bu pyridine)nickel: is a coordination compound formed from the central metal ion nickel, two pyridine molecules, and two bromine atoms. This compound is known for its unique chemical and physical properties, making it suitable for various scientific experiments and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Dibromobis(t-Bu pyridine)nickel can be synthesized through the reaction of nickel(II) bromide with tert-butylpyridine in an inert atmosphere. The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: Dibromobis(t-Bu pyridine)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) species.
Substitution: New nickel complexes with different ligands.
科学研究应用
Chemistry: Dibromobis(t-Bu pyridine)nickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics .
Medicine: Research is ongoing to explore the potential therapeutic applications of nickel complexes, including their use as anticancer agents .
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
作用机制
The mechanism by which Dibromobis(t-Bu pyridine)nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, allowing it to participate in redox reactions. The pyridine ligands stabilize the nickel center, while the bromine atoms can be substituted to form new complexes. These properties enable the compound to act as a catalyst and interact with various substrates .
相似化合物的比较
Dibromobis(pyridine)nickel: Similar structure but without the tert-butyl groups, leading to different steric and electronic properties.
Dichlorobis(pyridine)nickel: Similar coordination environment but with chlorine instead of bromine, affecting reactivity and stability.
Uniqueness: Dibromobis(t-Bu pyridine)nickel’s uniqueness lies in the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where such properties are advantageous .
属性
分子式 |
C18H26Br2N2Ni |
|---|---|
分子量 |
488.9 g/mol |
IUPAC 名称 |
4-tert-butylpyridine;dibromonickel |
InChI |
InChI=1S/2C9H13N.2BrH.Ni/c2*1-9(2,3)8-4-6-10-7-5-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
PGIXMPBPFWTGOQ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)C1=CC=NC=C1.CC(C)(C)C1=CC=NC=C1.[Ni](Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)


![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
